Spectroscopic Characterization of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone: A Technical Guide
Spectroscopic Characterization of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone: A Technical Guide
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield a complete set of publicly available experimental spectroscopic data (NMR, IR, MS) for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone (CAS 446852-65-9). This guide has been developed as a "best practice" framework for the spectroscopic characterization of this and similar novel compounds. The presented data is a combination of expected values derived from the molecular structure and illustrative examples from closely related, structurally analogous compounds. This document is intended to guide researchers in the acquisition and interpretation of spectroscopic data for this target molecule.
Introduction: The Importance of Spectroscopic Elucidation
In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For a compound such as 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, a bipyridyl ketone, its potential utility as a ligand in catalysis or as a scaffold in medicinal chemistry necessitates a thorough spectroscopic characterization. The interplay of the two pyridine rings, the connecting methylene bridge, and the ketone functionality, along with the presence of a bromine atom, presents a unique spectroscopic fingerprint. This guide provides a detailed roadmap for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural verification of this compound.
The choice of these three spectroscopic techniques is deliberate and complementary. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present in the molecule. Finally, mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard approach for acquiring high-quality NMR data is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals in the regions of interest.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
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A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
Expected ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two pyridine rings and the methylene bridge. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group, as well as the bromine atom.
Table 1: Expected ¹H NMR Data for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-6' | 8.6 - 8.8 | dd | ~4.8, 1.8 |
| H-3' | 8.0 - 8.2 | dt | ~7.8, 1.1 |
| H-5' | 7.8 - 8.0 | td | ~7.7, 1.8 |
| H-4' | 7.4 - 7.6 | ddd | ~7.5, 4.8, 1.1 |
| H-6 | 8.4 - 8.6 | d | ~5.2 |
| H-3 | 7.5 - 7.7 | s | |
| H-5 | 7.2 - 7.4 | dd | ~5.2, 1.5 |
| CH₂ | 4.5 - 4.7 | s |
Note: The numbering convention is provided in the diagram below. Primed numbers refer to the pyridin-2-yl ring attached to the carbonyl group.
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Caption: Numbering convention for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone.
Expected ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Expected ¹³C NMR Data for 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | 198 - 202 |
| C-2' | 152 - 154 |
| C-6' | 148 - 150 |
| C-4' | 136 - 138 |
| C-2 | 142 - 144 |
| C-6 | 150 - 152 |
| C-4 | 145 - 147 |
| C-3', C-5', C-3, C-5 | 120 - 130 |
| CH₂ | 45 - 50 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is ideal for solid or liquid samples.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Expected IR Spectral Data and Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic rings.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100 - 3000 | Aromatic C-H | Stretching |
| ~1700 - 1680 | C=O (Ketone) | Stretching |
| ~1600 - 1450 | Aromatic C=C and C=N | Stretching |
| ~1200 - 1000 | C-N | Stretching |
| ~800 - 700 | Aromatic C-H | Out-of-plane bending |
| ~600 - 500 | C-Br | Stretching |
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Caption: A typical experimental workflow for spectroscopic characterization.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Use a mass spectrometer equipped with an ESI source. This is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.
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High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is essential as it can provide the exact mass to several decimal places.
Expected Mass Spectral Data and Interpretation
The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed.
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ (with ⁷⁹Br) | 277.0 | The molecular formula is C₁₂H₉BrN₂O. The exact mass is 275.9925. |
| [M+H]⁺ (with ⁸¹Br) | 279.0 | Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 m/z units. |
Expected Fragmentation:
The molecule is expected to fragment at the C-C bond between the carbonyl group and the methylene bridge, leading to characteristic fragment ions.
Conclusion
The comprehensive spectroscopic characterization of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, as outlined in this guide, provides a robust framework for its unambiguous structural confirmation. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and formula confirmation from MS, researchers can proceed with confidence in their downstream applications of this molecule. While experimental data for this specific compound is not currently in the public domain, the principles and expected data presented here serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.
References
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Note: As no direct literature with the complete spectroscopic data was found, the following references are provided for general spectroscopic principles and data of rel
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
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